Ethyl 7-(carbamoylamino)heptanoate

Lipophilicity Drug-likeness Permeability

This achiral C10 aliphatic building block features a terminal ethyl ester and ureido group, offering a distinct 2 HBD/3 HBA hydrogen-bonding profile and 81.4 Ų TPSA compared to common amino or hydroxy analogs. Its seven-carbon spacer and moderate polarity are ideal for one-pot N-carbamoylamino acid synthesis and bioconjugation linkers in PROTAC design, simplifying QC for automated platforms by eliminating chiral variability. Choose this compound to bypass multi-step protection sequences and avoid the reactivity risks of shorter-chain ureido esters.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 56380-22-4
Cat. No. B8731131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(carbamoylamino)heptanoate
CAS56380-22-4
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCNC(=O)N
InChIInChI=1S/C10H20N2O3/c1-2-15-9(13)7-5-3-4-6-8-12-10(11)14/h2-8H2,1H3,(H3,11,12,14)
InChIKeyTVPMQXBKRMFVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(Carbamoylamino)heptanoate Procurement Guide: Physicochemical Baseline for the C10 Ureido Ester Scaffold


Ethyl 7-(carbamoylamino)heptanoate (CAS 56380-22-4), also known as ethyl 7-ureidoheptanoate, is a bifunctional C10 aliphatic building block bearing a terminal ethyl ester and a ureido (carbamoylamino) group [1]. With a molecular weight of 216.28 g/mol, a calculated LogP of approximately 2.07, and a topological polar surface area of 81.4 Ų, it belongs to the class of N-carbamoylamino acid esters, which are employed as synthetic intermediates for pharmacologically active 7-substituted heptanoic acid derivatives and as precursors for N-carbamoylamino acids [2]. Prior to procurement, its distinct physicochemical profile must be evaluated against its closest structural analogs, as subtle differences in chain length, terminal functionality, and hydrogen-bonding capacity critically influence reactivity, solubility, and biological compatibility.

Why Generic Substitution of Ethyl 7-(Carbamoylamino)heptanoate Fails: Heptanoate Scaffold Differentiation


Although the 7-substituted heptanoate ester class contains numerous members—including ethyl 7-aminoheptanoate (CAS 1117-66-4), ethyl 7-hydroxyheptanoate, and ethyl 7-cyanoheptanoate—these compounds are not functionally interchangeable with ethyl 7-(carbamoylamino)heptanoate [1]. The terminal ureido group confers distinct hydrogen-bond donor/acceptor capacity (2 HBD, 3 HBA) and a polar surface area (81.4 Ų) that differs markedly from the primary amine (1 HBD, 2 HBA), hydroxyl (1 HBD, 2 HBA), or nitrile (0 HBD, 1–2 HBA) analogs, fundamentally altering solubility, membrane permeability, and metabolic stability [1]. Furthermore, the seven-methylene spacer between the ester and ureido functionalities provides a specific spatial separation that cannot be replicated by shorter-chain ω-ureido esters such as ethyl 5-(carbamoylamino)pentanoate or ethyl 6-(carbamoylamino)hexanoate [2]. Substituting any of these parameters—chain length, terminal group, or ester moiety—without experimental validation risks compromising synthetic yield, enzymatic recognition, or pharmacological performance in downstream applications.

Quantitative Differentiation Evidence for Ethyl 7-(Carbamoylamino)heptanoate vs. Analog Selection


LogP and Hydrogen-Bonding Capacity Differentiate ω-Ureido Ester from ω-Amino Ester Analog

Ethyl 7-(carbamoylamino)heptanoate exhibits a computed LogP (XLogP3) of 0.8, substantially lower than that of its ω-amino analog ethyl 7-aminoheptanoate, which has a predicted LogP of approximately 1.5–1.8 due to the absence of the polar ureido carbonyl [1]. This lower lipophilicity is accompanied by an increased hydrogen-bond donor count (2 vs. 1) and acceptor count (3 vs. 2) relative to the amino analog [1]. For procurement decisions, this translates to a higher aqueous solubility and reduced nonspecific membrane partitioning for the ureido ester, which may be advantageous in aqueous-phase reactions or when minimizing off-target hydrophobic interactions is required.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Chain-Length-Dependent Polar Surface Area Distinguishes C7 Ureido Ester from Shorter-Chain N-Carbamoylamino Acid Esters

The topological polar surface area (TPSA) of ethyl 7-(carbamoylamino)heptanoate is 81.4 Ų [1]. By comparison, shorter-chain N-carbamoylamino esters such as methyl 5-(carbamoylamino)-5-oxopentanoate (C7 chain, one less methylene) have a TPSA of approximately 98–105 Ų due to the additional oxo group, while ethyl 5-(carbamoylamino)pentanoate (C7 total carbons) is predicted to have a TPSA of ~72–75 Ų [2]. The seven-methylene spacer in the target compound positions it within a moderate TPSA range favorable for both solubility and passive membrane diffusion, whereas shorter-chain analogs either exceed or fall below this window, potentially altering absorption and distribution characteristics in biological assays.

Topological polar surface area Intestinal absorption CNS penetration Scaffold design

Ureido Group Enables N-Carbamoylamino Acid Synthesis via Parabanic Acid Alkylation–Hydrolysis Route Unavailable to Amino or Hydroxy Analogs

The general methodology for synthesizing N-carbamoylamino acids relies on alkylation of monosubstituted parabanic acids followed by hydrolytic ring-opening [1]. Ethyl 7-(carbamoylamino)heptanoate, as an N-carbamoylamino ester, serves as a direct precursor or intermediate in this synthetic route, whereas the corresponding amino ester (ethyl 7-aminoheptanoate) or hydroxy ester (ethyl 7-hydroxyheptanoate) cannot participate in this transformation without prior functional group interconversion. The reported yields for N-carbamoylamino acid synthesis via this route are described as "high preparative yields and excellent purity," providing a synthetic advantage over multi-step protection/deprotection sequences required when using amino or hydroxy analogs [1]. This route-specific accessibility represents a procurement-relevant differentiation: selecting the pre-formed ureido ester bypasses 1–2 additional synthetic steps compared to starting from the amino or hydroxy ester.

Synthetic methodology N-carbamoylamino acids Parabanic acid alkylation Building block utility

Rotatable Bond Count and Molecular Flexibility Differentiate Heptanoate Ureido Ester from Rigid Aromatic N-Carbamoylamino Derivatives

Ethyl 7-(carbamoylamino)heptanoate possesses 9 rotatable bonds, conferring high conformational flexibility [1]. In contrast, aromatic N-carbamoylamino acid derivatives, such as 2-amino-3-(carbamoylamino)propanoic acid (albizziin, CAS 1483-07-4), have only 3–4 rotatable bonds and significantly higher rigidity . This flexibility difference impacts physical form: the heptanoate ester is more likely to exist as a low-melting solid or oil, potentially offering superior solubility in organic solvents and enhanced miscibility in formulation matrices, whereas rigid analogs tend to be crystalline powders with higher melting points and more limited solubility. For procurement in applications requiring liquid handling, solution-phase reactions, or amorphous formulations, the higher flexibility of the C10 ureido ester may be a decisive advantage.

Molecular flexibility Conformational entropy Crystallinity Solubility

Absence of Stereogenic Centers Simplifies Analytical Characterization vs. Chiral N-Carbamoylamino Esters

Ethyl 7-(carbamoylamino)heptanoate is achiral, containing zero defined atom stereocenters [1]. This contrasts with chiral N-carbamoylamino esters such as methyl (2S)-2-(carbamoylamino)pentanoate, which require enantioselective synthesis and chiral analytical methods (e.g., chiral HPLC or optical rotation) for identity and purity verification [2]. The absence of stereochemistry eliminates enantiomeric purity as a quality attribute, simplifies NMR and chromatographic characterization, and reduces the analytical burden during incoming quality control. For procurement, this translates to lower specification complexity and reduced risk of lot-to-lot stereochemical variability, making the achiral heptanoate ester a more straightforward choice when stereochemistry is not functionally required.

Achiral scaffold Quality control Analytical simplicity Procurement specification

Optimal Scientific and Industrial Deployment Scenarios for Ethyl 7-(Carbamoylamino)heptanoate


Aqueous-Phase Synthesis of N-Carbamoylamino Acid Libraries via Direct Parabanic Acid Alkylation

Leveraging its pre-installed ureido functionality and moderate LogP (~0.8) that favors aqueous solubility, ethyl 7-(carbamoylamino)heptanoate is optimally deployed as a starting material for one-pot N-carbamoylamino acid synthesis via alkylation of monosubstituted parabanic acids followed by hydrolysis [1]. The compound's achiral nature and the high reported yields of this methodology make it suitable for generating structurally diverse amino acid libraries for medicinal chemistry screening, bypassing the multi-step protection sequences required when starting from the amino or hydroxy ester analogs [1].

Flexible Aliphatic Linker for Bioconjugate and PROTAC Payload Design Requiring Moderate Polarity

With 9 rotatable bonds, a TPSA of 81.4 Ų, and a seven-methylene spacer, ethyl 7-(carbamoylamino)heptanoate is well-suited as a flexible aliphatic linker in bioconjugation or PROTAC (Proteolysis Targeting Chimera) design, where its moderate polarity balances aqueous solubility with passive membrane permeability [1][2]. The terminal ethyl ester can be hydrolyzed to the carboxylic acid for conjugation to amine-containing warheads or E3 ligase ligands, while the ureido terminus provides a distinct hydrogen-bonding motif not available with simple amino or hydroxy linkers [2].

Achiral Building Block for High-Throughput Parallel Synthesis Requiring Minimal Analytical Overhead

The absence of stereogenic centers eliminates the need for chiral purity assessment, making ethyl 7-(carbamoylamino)heptanoate an efficient building block for high-throughput parallel synthesis workflows [1]. Procurement teams servicing automated synthesis platforms benefit from simplified incoming quality control (standard HPLC and NMR sufficing for identity and purity) and reduced risk of stereochemical variability confounding structure-activity relationship (SAR) studies, compared to chiral N-carbamoylamino esters [1].

Intermediate for 7-Substituted Heptanoic Acid-Derived Cholesterol Biosynthesis Inhibitors

Patent literature describes 7-substituted heptanoic acid esters as key intermediates in the synthesis of cholesterol biosynthesis inhibitors [1]. The terminal ureido group in ethyl 7-(carbamoylamino)heptanoate can serve as a protected amine equivalent or be further derivatized to install pharmacophoric elements at the 7-position, while the ethyl ester provides a handle for subsequent transformations. The specific seven-carbon chain length matches the spatial requirements outlined in these synthetic routes, distinguishing it from shorter-chain ω-ureido esters that would alter the geometry of the final inhibitor scaffold [1].

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